Cas no 863669-58-3 (4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid)

4-Isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid is a structurally complex heterocyclic compound featuring a fused pyrroloquinazoline core. Its unique scaffold, incorporating both carboxylic acid and ketone functionalities, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The isobutyl substituent enhances lipophilicity, potentially improving membrane permeability in biological applications. This compound is particularly useful in the synthesis of novel quinazoline derivatives, which are of interest for their diverse pharmacological properties, including anti-inflammatory and antitumor activity. Its rigid polycyclic structure also lends itself to applications in materials science, where such frameworks can contribute to the development of advanced organic materials. High purity and well-defined stereochemistry ensure reproducibility in research settings.
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid structure
863669-58-3 structure
Product name:4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
CAS No:863669-58-3
MF:C16H18N2O4
MW:302.325124263763
MDL:MFCD07339178
CID:2098536
PubChem ID:16226704

4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ISOBUTYL-1,5-DIOXO-2,3,4,5-TETRAHYDROPYRROLO[1,2-A]QUINAZOLINE-3A(1H)-CARBOXYLIC ACID
    • 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
    • AB00741551-01
    • SR-01000074476
    • Z99599692
    • J-515586
    • EN300-14250
    • CS-0234504
    • DTXSID401117424
    • 4-(2-METHYLPROPYL)-1,5-DIOXO-2H,3H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXYLIC ACID
    • AKOS030211795
    • STL468814
    • 863669-58-3
    • 4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylicacid
    • SR-01000074476-1
    • 4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
    • G36594
    • 4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
    • 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
    • MFCD07339178
    • 4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
    • MDL: MFCD07339178
    • Inchi: InChI=1S/C16H18N2O4/c1-10(2)9-17-14(20)11-5-3-4-6-12(11)18-13(19)7-8-16(17,18)15(21)22/h3-6,10H,7-9H2,1-2H3,(H,21,22)
    • InChI Key: BXPACRLYOPBGRM-UHFFFAOYSA-N
    • SMILES: CC(C)CN1C(=O)C2=CC=CC=C2N3C(=O)CCC13C(=O)O

Computed Properties

  • Exact Mass: 302.127
  • Monoisotopic Mass: 302.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.9A^2
  • XLogP3: 1.5

4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-14250-0.1g
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95%
0.1g
$66.0 2023-02-09
Enamine
EN300-14250-10.0g
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95%
10.0g
$1101.0 2023-02-09
TRC
M867408-25mg
4-(2-Methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic Acid
863669-58-3
25mg
$ 50.00 2022-06-03
Enamine
EN300-14250-1.0g
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95%
1.0g
$256.0 2023-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4789-5G
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95%
5g
¥ 3,755.00 2023-04-13
Enamine
EN300-14250-2500mg
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95.0%
2500mg
$503.0 2023-09-30
Enamine
EN300-14250-500mg
4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95.0%
500mg
$175.0 2023-09-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4789-100mg
4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
863669-58-3 95%
100mg
¥403.0 2024-04-16
1PlusChem
1P00GUTC-100mg
4-ISOBUTYL-1,5-DIOXO-2,3,4,5-TETRAHYDROPYRROLO[1,2-A]QUINAZOLINE-3A(1H)-CARBOXYLIC ACID
863669-58-3 95%
100mg
$109.00 2025-02-27
1PlusChem
1P00GUTC-500mg
4-ISOBUTYL-1,5-DIOXO-2,3,4,5-TETRAHYDROPYRROLO[1,2-A]QUINAZOLINE-3A(1H)-CARBOXYLIC ACID
863669-58-3 95%
500mg
$230.00 2025-02-27

Additional information on 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid

Recent Advances in the Study of 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 863669-58-3)

The compound 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 863669-58-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel quinazoline derivatives, which are known for their diverse pharmacological properties. The structural complexity of 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid, characterized by its fused pyrroloquinazoline core and carboxylic acid functionality, makes it a promising scaffold for drug discovery. Researchers have employed advanced synthetic methodologies, including multi-step organic reactions and catalytic processes, to optimize the yield and purity of this compound.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid exhibits moderate inhibitory effects against certain enzymes implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents.

Further investigations into the mechanism of action have revealed that the compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions, as elucidated by molecular docking studies. The carboxylic acid moiety appears to play a critical role in binding affinity, while the isobutyl group contributes to the compound's lipophilicity and membrane permeability. These insights are instrumental in guiding the design of derivatives with enhanced pharmacokinetic properties.

Despite these promising results, challenges remain in translating the compound's in vitro activity into in vivo efficacy. Recent pharmacokinetic studies have indicated that 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid exhibits limited bioavailability, likely due to its rapid metabolism and excretion. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.

In conclusion, 4-isobutyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Ongoing research efforts are focused on optimizing its synthetic route, elucidating its biological targets, and improving its drug-like properties. Future studies will be critical in determining its clinical potential and applicability in treating diseases such as inflammation and cancer.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.